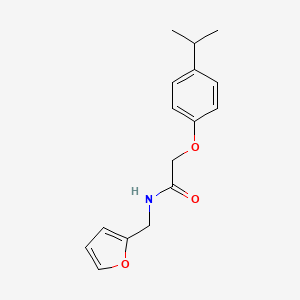![molecular formula C15H24N4O B5531235 (3R*,4S*)-4-cyclopropyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5531235.png)
(3R*,4S*)-4-cyclopropyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound is part of a larger family of chemical compounds that have been extensively studied for their unique chemical structures and potential applications. Research papers often focus on the synthesis and structural analysis of these compounds due to their relevance in various fields.
Synthesis Analysis
- Diastereoselective Synthesis : A study by Carson and Kerr (2005) describes the diastereoselective synthesis of pyrrolidines, which are key components in compounds like the one , using a catalytic reaction involving Yb(OTf)3 (Carson & Kerr, 2005).
- Practical Large-Scale Synthesis : Another approach for synthesizing related pyrrolidin-3-ol compounds is discussed by Kotian et al. (2005), highlighting a large-scale synthesis method without using chromatography (Kotian et al., 2005).
Molecular Structure Analysis
- Crystal Structure and Hirshfeld Surface Analysis : The molecular structure of related compounds has been studied using X-ray diffraction and Hirshfeld surface analysis, as detailed in research by Joekar et al. (2023), which focuses on understanding the supramolecular characteristics and hydrogen bonding (Joekar et al., 2023).
Chemical Reactions and Properties
- Stereospecific Synthesis : Oliveira Udry et al. (2014) describe the stereospecific synthesis of pyrrolidines with varied configurations, which is crucial for understanding the chemical reactions and properties of such compounds (Oliveira Udry et al., 2014).
- Bicyclization Approaches : Tu et al. (2014) discuss a novel bicyclization strategy for the synthesis of multicyclic derivatives, which is relevant for the chemical reactions of pyrazolo compounds (Tu et al., 2014).
Physical Properties Analysis
- Thermal Studies and Structural Analysis : Moreno-Suárez et al. (2023) conducted thermal studies and X-ray crystallographic analyses on related pyrazole derivatives to gain a comprehensive understanding of their molecular structure and physical properties (Moreno-Suárez et al., 2023).
Chemical Properties Analysis
- Ligand-Receptor Interactions : Dionne et al. (1986) explored the chemical properties such as ligand-receptor interactions of pyrrolo and pyrido analogues, which can provide insights into the chemical properties of related compounds (Dionne et al., 1986).
Mécanisme D'action
Propriétés
IUPAC Name |
1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-9-12(10(2)18-17-9)5-6-15(20)19-7-13(11-3-4-11)14(16)8-19/h11,13-14H,3-8,16H2,1-2H3,(H,17,18)/t13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDCQWRWAUHACB-KGLIPLIRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CC(C(C2)N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2C[C@@H]([C@H](C2)N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(4-methyl-1H-pyrazol-1-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5531163.png)

![2-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrazine](/img/structure/B5531174.png)
![2-[(4-chlorophenoxy)methyl]-3-[(3,4-dimethoxybenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5531180.png)
![N'-(1-methylethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5531195.png)

![8-(2,3-dimethylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5531210.png)
![5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5531216.png)
![N-{[1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5531217.png)
![(3R*,4S*)-3,4-dimethyl-1-(5-{[(4-methylphenyl)thio]methyl}-2-furoyl)piperidin-4-ol](/img/structure/B5531222.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5531228.png)
